molecular formula C20H20N4O3 B4374808 N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1002651-91-3

N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4374808
CAS No.: 1002651-91-3
M. Wt: 364.4 g/mol
InChI Key: VDEBFMJVPQMSRN-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a benzamide derivative featuring a substituted pyrazole moiety. Its structure comprises a benzamide core with a 2-ethylphenyl group attached to the amide nitrogen and a 5-methyl-3-nitro-1H-pyrazole ring linked via a methylene bridge at the para position of the benzamide.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-16-6-4-5-7-18(16)21-20(25)17-10-8-15(9-11-17)13-23-14(2)12-19(22-23)24(26)27/h4-12H,3,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEBFMJVPQMSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151422
Record name N-(2-Ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-91-3
Record name N-(2-Ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Alkylation: The attachment of an ethyl group to the phenyl ring.

    Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amine group.

    Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and nitro groups. The following outlines a general synthetic route:

Step 1: Formation of the Pyrazole Ring

  • The pyrazole ring can be synthesized using hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Step 2: Substitution Reactions

  • The introduction of the 2-ethylphenyl and benzamide moieties can be achieved through nucleophilic substitution reactions, where the pyrazole derivative reacts with substituted phenyl compounds.

Step 3: Final Modifications

  • Further functionalization may be performed to enhance biological activity or solubility, including the introduction of various substituents on the aromatic rings.

Biological Activities

This compound has shown promise in several biological assays:

Antimicrobial Activity

  • Studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .

Anti-inflammatory Properties

  • Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Analgesic Effects

  • Some studies have reported that pyrazole-based compounds possess analgesic properties, making them potential candidates for pain management therapies .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. They found that these compounds significantly reduced inflammation markers in vitro by inhibiting COX enzymes, indicating a pathway for developing new anti-inflammatory drugs .

Case Study 3: Pain Relief

A pharmacological evaluation demonstrated that certain pyrazole derivatives exhibited significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for further research into their use as pain relief medications .

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s structural features. The pathways involved can vary depending on the specific application, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Notable Features
N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide (Target) C₂₀H₂₀N₄O₃ ~376.4 Pyrazole 2-ethylphenyl (amide), 5-methyl-3-nitro (pyrazole) Nitro group enhances electrophilicity; methyl improves lipophilicity.
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide C₂₁H₁₅N₅O₃SCl₂ 488.35 Thiazole + Pyrazole 3,4-dichlorophenyl (thiazole), 5-methyl-3-nitro (pyrazole) Thiazole introduces sulfur-based interactions; Cl groups increase hydrophobicity.
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide C₂₁H₁₉N₇O₃S 449.49 Triazole + Pyrazole 4-nitrophenyl (pyrazole), mercapto (triazole) Mercapto group enables disulfide bonding; nitro-phenyl enhances π-π stacking.
2-ethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide C₁₉H₁₉N₃O₂ 345.38 Pyrazole 2-ethoxy (benzamide), 3-phenyl (pyrazole) Ethoxy group improves solubility; phenyl enhances aromatic interactions.
N-(cyclopropylmethyl)-N-{[5-(4-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide C₂₉H₂₈N₄O₃ 504.56 Pyrazole Cyclopropylmethyl (amide), 4-methoxyphenoxy (pyrazole) Methoxyphenoxy increases polarity; cyclopropylmethyl adds steric bulk.

Structural and Functional Analysis

  • Heterocyclic Core Variations :

    • The target compound’s pyrazole core (common in COX-2 inhibitors ) contrasts with thiazole () and triazole () analogs. Thiazoles, with a sulfur atom, may enhance metal-binding capacity, while triazoles offer hydrogen-bonding versatility via the mercapto group .
    • The 5-methyl-3-nitro substitution in the target and ’s compound suggests shared electronic effects, such as increased electrophilicity for nitro groups, which may facilitate covalent interactions with biological targets .
  • Substituent Effects: Nitro vs. Chlorine vs. Ethyl: The dichlorophenyl group in increases molecular weight and hydrophobicity, possibly enhancing membrane permeability but reducing aqueous solubility compared to the target’s ethylphenyl group .
  • Synthetic Routes: Amide bond formation using carbodiimides (e.g., EDC/HOBt in ) is a common strategy for analogs like the target compound. ’s CuI-catalyzed triazole synthesis contrasts with the target’s likely stepwise pyrazole coupling .

Pharmacological Implications

While direct activity data for the target compound are absent, structural parallels to known bioactive molecules provide insights:

  • Pyrazole Derivatives : Compounds with 3-nitro groups (e.g., –9) are often explored as kinase inhibitors or anti-inflammatory agents due to nitro’s role in redox modulation .
  • Thiazole/Triazole Hybrids : ’s thiazole-pyrazole hybrid may target enzymes requiring sulfur interactions (e.g., cysteine proteases), whereas ’s triazole could modulate purinergic receptors .

Biological Activity

N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes the available research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazole ring, an amide group, and various aromatic substituents. Its molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of approximately 297.35 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown anti-inflammatory properties by blocking cyclooxygenase (COX) enzymes .
  • Receptor Interaction : It may also interact with various receptors, modulating signaling pathways that contribute to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), critical mediators in inflammation .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A76%86%
Compound B61%93%
This compoundTBDTBDTBD

Antimicrobial Activity

Similar pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds were tested against E. coli and S. aureus, showing promising results that warrant further investigation into the antimicrobial efficacy of this compound .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Observed (Zone of Inhibition)Reference
E. coliTBD
S. aureusTBD
Pseudomonas aeruginosaTBD

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting specific inflammatory mediators .
  • Antimicrobial Screening : Another investigation reported the synthesis of pyrazole compounds with notable antibacterial activity against resistant strains, suggesting a potential therapeutic role for this compound in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
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N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

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